Physicochemical Properties and Synthetic Utility of 5-Bromo-2-trifluoroacetyl-1-indanone: A Technical Guide
Physicochemical Properties and Synthetic Utility of 5-Bromo-2-trifluoroacetyl-1-indanone: A Technical Guide
Executive Summary
5-Bromo-2-trifluoroacetyl-1-indanone (CAS: 1373824-01-1) is a highly specialized, fluorinated bicyclic building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by its rigid indanone core, a strongly electron-withdrawing trifluoroacetyl moiety, and a versatile C5-bromine handle, this compound serves as a critical intermediate for synthesizing complex heterocyclic scaffolds. It is particularly valuable in the development of KCNQ2-5 channel modulators for neurological and urological indications. This whitepaper details its physicochemical properties, structural dynamics, and field-proven, self-validating synthetic protocols.
Core Identification & Physicochemical Profile
Understanding the baseline physicochemical parameters of 5-Bromo-2-trifluoroacetyl-1-indanone is essential for predicting its behavior in solution and optimizing downstream reactions. The quantitative data is summarized in Table 1 below, based on standard catalog data from [1].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Bromo-2-trifluoroacetyl-1-indanone |
| CAS Registry Number | 1373824-01-1 |
| Molecular Formula | C11H6BrF3O2 |
| Molecular Weight | 307.07 g/mol |
| MDL Number | MFCD07779651 |
| Physical State | Solid (typically crystalline) |
| Tautomeric Preference | Exocyclic keto-enol (dominant in dilute phase) |
Structural Dynamics: Keto-Enol Tautomerism and NMR Signatures
The presence of the strongly electron-withdrawing trifluoroacetyl group at the C2 position of the indanone ring induces significant structural dynamics, primarily keto-enol tautomerism.
Mechanistic Causality: According to comprehensive reviews on 19-Fluorine nuclear magnetic resonance chemical shift variability by [2], 2-trifluoroacetyl-1-indanone derivatives exhibit a strong preference for the exocyclic keto-enol tautomer . This is fundamentally driven by the rigid cyclopentane topology of the indanone core. The 5-membered ring lacks the structural flexibility required to accommodate the endocyclic enol form without introducing severe ring strain.
Consequently, the extended conjugation of the exocyclic enol form significantly deshields the CF₃ group. This structural restriction makes the 19F NMR chemical shift a reliable diagnostic tool for validating the core structure.
Table 2: 19F NMR Chemical Shift Variability in Trifluoroacetyl Species
| Compound Topology | Dominant Tautomer | 19F NMR Shift (CDCl₃) | Structural Causality |
| 1,3-Ditrifluoroacetyl-2-indanone | Exocyclic enol | ~ -68.5 ppm | Severe ring strain forces exocyclic double bond, highly deshielded. |
| 2-Trifluoroacetyl-1-tetralone | 1:1 Endo/Exo enol | ~ -72.1 ppm | Flexible 6-membered ring allows partial endocyclic enolization. |
| 2-Trifluoroacetyl-1-indanone core | Exocyclic enol | ~ -73.2 ppm | Rigid 5-membered ring restricts flexibility; extended conjugation deshields CF₃. |
Self-Validating Synthetic Methodologies
As a Senior Application Scientist, I emphasize that every synthetic step must be a self-validating system. The following protocols include specific In-Process Controls (IPCs) to ensure reproducibility and technical accuracy.
Protocol 1: Synthesis via Claisen Condensation
Objective: To install the trifluoroacetyl moiety at the C2 position of 5-bromo-1-indanone.
Causality & Design: Sodium hydride (NaH) is employed as the base. Unlike reversible alkoxide bases, NaH provides an irreversible deprotonation of the C2 alpha-proton, preventing retro-Claisen side reactions. Anhydrous tetrahydrofuran (THF) is selected as the solvent because its moderate polarity stabilizes the sodium enolate intermediate while remaining inert to the highly electrophilic ethyl trifluoroacetate.
Step-by-Step Methodology:
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Preparation: Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF (0.5 M) under an inert argon atmosphere at 0 °C.
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Rationale: Argon prevents moisture-induced quenching of NaH, while the low temperature controls the exothermic deprotonation.
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Enolate Formation: Add a solution of 5-bromo-1-indanone (1.0 eq) in THF dropwise over 30 minutes. Stir for 1 hour at 0 °C.
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IPC 1: Evolution of H₂ gas serves as a visual validation of active deprotonation.
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Acylation: Introduce ethyl trifluoroacetate (1.2 eq) dropwise. Allow the reaction to warm to room temperature (20 °C) and stir for 4 hours.
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IPC 2: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material (
~0.5) and the appearance of a highly UV-active, lower spot (~0.3) validates the conversion.
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Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C.
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Rationale: A mildly acidic quench is critical to protonate the enolate and isolate the product in its stable exocyclic enol form without inducing base-catalyzed hydrolysis of the CF₃ group.
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Final Validation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography. Confirm product identity via 19F NMR (singlet at ~ -73.2 ppm) and LC-MS (m/z 305.9/307.9[M-H]⁻ in negative ion mode, reflecting the acidic enol proton).
Protocol 2: Downstream C5-Functionalization (Suzuki-Miyaura Cross-Coupling)
Objective: Arylation of the C5 position while preserving the sensitive trifluoroacetyl moiety.
Causality & Design: The C5-bromo handle serves as a versatile orthogonal reactive site. Pd(dppf)Cl₂ is selected as the catalyst. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling sterically demanding bicyclic systems. Potassium phosphate (K₃PO₄) is used as a mild base to facilitate transmetalation without causing the basic cleavage of the trifluoroacetyl group (avoiding haloform-type degradation).
Step-by-Step Methodology:
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Setup: Charge a Schlenk flask with 5-bromo-2-trifluoroacetyl-1-indanone (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (2.0 eq).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
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Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid, while dioxane solubilizes the organic components.
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Reaction: Heat the mixture to 80 °C for 6 hours under argon.
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IPC 1: Monitor via LC-MS. The shift to a higher mass corresponding to the cross-coupled product validates the catalytic cycle.
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Final Validation: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with dichloromethane. ¹H NMR analysis must show the disappearance of the characteristic C5-Br aromatic splitting pattern and the emergence of new aryl proton signals.
Mechanistic Visualization
The following diagram illustrates the logical workflow from the initial Claisen condensation to the divergent downstream applications of the synthesized building block.
Synthetic workflow and downstream functionalization of 5-Bromo-2-trifluoroacetyl-1-indanone.
Applications in Drug Discovery
The unique combination of a rigid indanone core and a highly lipophilic, electron-withdrawing trifluoroacetyl group makes this compound an ideal precursor in medicinal chemistry.
Most notably, it is utilized in the synthesis of KCNQ2-5 channel activators [3]. These voltage-gated potassium channels are expressed in the nociceptive sensory system and the detrusor muscle of the bladder. By condensing 5-Bromo-2-trifluoroacetyl-1-indanone with hydrazines or amidines, researchers can generate conformationally locked pyrazole or pyrimidine derivatives. These heterocyclic scaffolds provide the necessary lipophilic bulk and hydrogen-bonding vectors to stabilize the open state of KCNQ channels, offering therapeutic potential for treating epilepsy, neuropathic pain, and overactive bladder (dysuria) as detailed in recent patent literature by [3].
References
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Source: Dove Medical Press. URL: [Link]
- 1-(1-HYDROXY-2,3-DIHYDRO-1H-INDEN-5-YL)-UREA DERIVATIVES AND RELATED COMPOUNDS KCNQ 2-5 CHANNEL ACTIVATORS FOR TREATING DYSURIA. Source: Google Patents.
